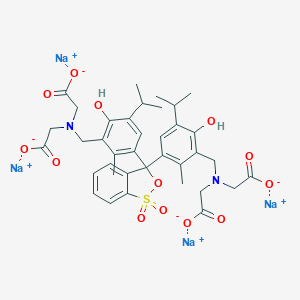

Methylthymol blue

描述

The exact mass of the compound this compound sodium salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Thymol - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

1945-77-3 |

|---|---|

分子式 |

C37H44N2NaO13S |

分子量 |

779.8 g/mol |

IUPAC 名称 |

tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C37H44N2O13S.Na/c1-19(2)23-11-28(21(5)25(35(23)48)13-38(15-31(40)41)16-32(42)43)37(27-9-7-8-10-30(27)53(50,51)52-37)29-12-24(20(3)4)36(49)26(22(29)6)14-39(17-33(44)45)18-34(46)47;/h7-12,19-20,48-49H,13-18H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47); |

InChI 键 |

MAEUPUKDHSPKGZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C(=C1CN(CC(=O)[O-])CC(=O)[O-])O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)[O-])CC(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |

规范 SMILES |

CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C.[Na] |

其他CAS编号 |

1945-77-3 |

相关CAS编号 |

4310-80-9 (penta-hydrochloride salt) |

同义词 |

methylthymol blue methylthymol blue pentasodium salt |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methylthymol Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylthymol Blue (MTB) is a highly versatile triphenylmethane dye, widely recognized for its application as a pH and metallochromic indicator in analytical chemistry.[1][2] Its pronounced color changes in response to varying pH levels and in the presence of metal ions make it an invaluable tool for complexometric titrations and spectrophotometric analysis.[1][3] This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its key applications, and visual representations of its functional mechanisms.

Chemical and Physical Properties

This compound is the tetrasodium salt of 3',3''-bis[N,N-bis(carboxymethyl)amino]methyl]thymolsulfonephthalein.[4] It is a dark green to brownish-violet crystalline powder that is soluble in water and slightly soluble in ethanol.[5] The compound is stable under recommended storage conditions, though it is incompatible with strong oxidizing agents.[6][7]

General Properties

| Property | Value | Reference(s) |

| IUPAC Name | tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate | [8] |

| Synonyms | MTB, this compound sodium salt, 3',3''-Bis{[N,N-bis(carboxymethyl)amino]methyl}thymolsulfonephthalein tetrasodium salt | [5][6] |

| CAS Number | 1945-77-3 | [5][6][9] |

| Molecular Formula | C₃₇H₄₀N₂Na₄O₁₃S | [5][6][9] |

| Molecular Weight | 844.74 g/mol | [5][8][10] |

| Appearance | Dark green to brownish-violet crystalline powder | [5] |

| Solubility in Water | 460 g/L at 20°C | [6][10][11] |

| pH of 1% aq. solution | 6.2 | [7] |

| Storage Temperature | +15°C to +25°C | [5] |

Spectroscopic Properties

| Parameter | Value | Conditions | Reference(s) |

| Absorption Maximum (λmax 1) | 600-606 nm | Buffer pH 7.0 | [9][12][13] |

| Absorption Maximum (λmax 2) | 430-450 nm | Buffer pH 7.0 | [9][10][12] |

| Absorption Maximum (λmax) | 432.0-445.0 nm | Distilled water @ pH 7 | [14] |

Dissociation Constants (pKa)

This compound is a polyprotic acid with multiple dissociation constants corresponding to its various functional groups. These values are crucial for understanding its pH-dependent color changes.

| pKa | Value | Associated Group | Reference(s) |

| pKa1 | 3.0 | Sulfonic Acid | [6] |

| pKa2 | 3.3 | Carboxylic Acid | [6] |

| pKa3 | 3.8 | Carboxylic Acid | [6] |

| pKa4 | 7.4 | Phenolic Hydroxyl | [6] |

| pKa5 | 11.5 | Phenolic Hydroxyl | [6] |

| pKa6 | 13.4 | Iminodiacetate Group | [6] |

Function as a pH Indicator

This compound exhibits distinct color changes across a wide pH range, making it a versatile pH indicator.[2][4] The protonation and deprotonation of its functional groups lead to shifts in the molecule's electronic structure, resulting in different colors.

Caption: pH-dependent color transitions of this compound.

Function as a Complexometric Indicator

This compound is a highly effective metallochromic indicator, forming colored complexes with a variety of metal ions.[1][8] This property is extensively utilized in complexometric titrations with a chelating agent, typically ethylenediaminetetraacetic acid (EDTA). The free indicator has a different color from the metal-indicator complex. During a titration, EDTA, which forms a more stable complex with the metal ion, displaces the indicator, leading to a sharp color change at the endpoint.[1]

This compound is suitable for the complexometric determination of numerous metals, including but not limited to: Ba, Bi, Ca, Cd, Cu, Fe, Hg, In, lanthanides, Mg, Mn, Pb, Sc, Sn, Th, Tl, Zn, and Zr.[3]

Caption: Workflow of a complexometric titration using this compound.

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

Objective: To prepare a standard indicator solution for use in pH measurements and complexometric titrations.

Materials:

-

This compound sodium salt

-

Deionized water

-

Analytical balance

-

100 mL volumetric flask

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Weigh 0.1 g of this compound sodium salt using an analytical balance.

-

Transfer the powder to a 100 mL beaker.

-

Add approximately 80 mL of deionized water to the beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the powder is completely dissolved.

-

Quantitatively transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

-

Bring the solution to the 100 mL mark with deionized water.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

Store the solution in a well-stoppered bottle, protected from light.

Determination of Water Hardness (Total Calcium and Magnesium)

Objective: To determine the total concentration of calcium and magnesium ions in a water sample by complexometric titration with EDTA using this compound as an indicator.

Materials:

-

Water sample

-

Standardized 0.01 M EDTA solution

-

Ammonia-Ammonium Chloride Buffer (pH 10)

-

This compound indicator solution (0.1% w/v)

-

250 mL Erlenmeyer flasks

-

50 mL burette

-

100 mL graduated cylinder

-

Pipettes

Procedure:

-

Pipette 100.0 mL of the water sample into a 250 mL Erlenmeyer flask.

-

Add 2 mL of the Ammonia-Ammonium Chloride Buffer (pH 10) to the flask and swirl to mix. The buffer is added to maintain the pH at a level where the Ca- and Mg-EDTA complexes are stable.

-

Add 3-4 drops of the this compound indicator solution. If calcium or magnesium ions are present, the solution will turn blue.

-

Fill the burette with the standardized 0.01 M EDTA solution and record the initial volume.

-

Titrate the water sample with the EDTA solution under constant swirling.

-

The endpoint is reached when the color of the solution changes from blue to a distinct grey or colorless state.[5]

-

Record the final volume of the EDTA solution used.

-

Repeat the titration at least two more times to obtain concordant results.

Calculation: Total Hardness (in mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample

Where:

-

V_EDTA = Volume of EDTA solution used (in L)

-

M_EDTA = Molarity of EDTA solution (in mol/L)

-

100.09 = Molar mass of CaCO₃ (in g/mol )

-

V_sample = Volume of the water sample (in L)

Spectrophotometric Determination of a Metal Ion (e.g., Barium)

Objective: To determine the concentration of a metal ion in a solution using this compound and spectrophotometry.

Materials:

-

Sample solution containing the metal ion (e.g., Barium)

-

This compound solution of known concentration

-

Buffer solution to maintain optimal pH (e.g., pH 12 for Barium)[7]

-

UV-Vis Spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions with known concentrations of the metal ion.

-

To each standard, add a fixed amount of this compound solution and the appropriate buffer to maintain the optimal pH for complex formation.

-

Dilute each solution to a fixed volume in a volumetric flask.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the metal-MTB complex.

-

Plot a calibration curve of absorbance versus the concentration of the metal ion.

-

-

Analysis of the Unknown Sample:

-

Take a known volume of the unknown sample solution.

-

Add the same amount of this compound solution and buffer as used for the standards.

-

Dilute the solution to the same final volume as the standards.

-

Measure the absorbance of the sample solution at the same λmax.

-

-

Determination of Concentration:

-

Using the calibration curve, determine the concentration of the metal ion in the unknown sample corresponding to its measured absorbance.

-

Safety and Handling

This compound is generally considered to have low toxicity.[4] However, as with all laboratory chemicals, appropriate safety precautions should be taken. It may cause skin, eye, and respiratory irritation.[5] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[7] In case of fire, this material is combustible but will not ignite readily.[11]

Conclusion

This compound is a robust and versatile indicator with significant applications in analytical chemistry. Its well-defined color changes as a function of pH and in the presence of metal ions make it an indispensable tool for researchers and professionals in various scientific fields. The detailed properties and protocols provided in this guide offer a comprehensive resource for the effective utilization of this compound in the laboratory.

References

- 1. metrohm.com [metrohm.com]

- 2. Anomalous salting-out, self-association and pKa effects in the practically-insoluble bromothymol blue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C37H40N2Na4O13S | CID 73037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound sodium salt metal indicator 1945-77-3 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Acid equilibria of this compound and formation constants of cobalt(II), nickel(II), copper(II) and zinc(II) complexes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]

- 8. mlsu.ac.in [mlsu.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Acid-Base Indicators [wiredchemist.com]

- 11. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 12. researchgate.net [researchgate.net]

- 13. This compound sodium salt CAS 1945-77-3 | 106084 [merckmillipore.com]

- 14. Methylene blue - Wikipedia [en.wikipedia.org]

Methylthymol Blue: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylthymol Blue (MTB) is a versatile, water-soluble dye belonging to the triphenylmethane class of compounds. Renowned for its function as a metallochromic and pH indicator, MTB finds extensive application in analytical chemistry, particularly in complexometric titrations for the quantification of various metal ions. Its utility also extends to spectrophotometric analysis and as an indicator in diverse biological and environmental assays. This technical guide provides an in-depth overview of the chemical structure, molecular formula, physicochemical properties, and key applications of this compound, with a focus on its relevance to research and drug development. Detailed experimental protocols for its use in complexometric titrations and sulfate determination are also presented.

Chemical Structure and Molecular Formula

This compound is a complex organic molecule with a structure centered on a thymolsulfonephthalein framework. Two iminodiacetate groups are attached to the phenolic rings, which are crucial for its metal-chelating properties. The sodium salt form is most commonly used due to its high solubility in water.

IUPAC Name: tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate

Molecular Formula: C₃₇H₄₀N₂Na₄O₁₃S[1][2][3]

CAS Number: 1945-77-3[1][2][3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a dark green to brownish-violet crystalline powder.[4] It is readily soluble in water, forming a blue solution, but is insoluble in most organic solvents like ethanol.[5] The stability of the compound is generally good under standard laboratory conditions, though it is incompatible with strong oxidizing agents.

| Property | Value | Reference |

| Molecular Weight | 844.74 g/mol | [1][2] |

| Appearance | Dark green to brownish-violet crystalline powder | [4] |

| Solubility in Water | 460 g/L at 20 °C | [6][7] |

| pH of 1% Aqueous Solution | ~6.2 | [7] |

| Storage Temperature | +15°C to +25°C | [4] |

Spectroscopic Properties and pH Indication

This compound exhibits distinct color changes in response to variations in pH, making it a useful acid-base indicator. The color transitions are a result of changes in the electronic structure of the molecule as it undergoes protonation or deprotonation.

| pH Range | Color Change | Reference |

| 6.5 - 8.5 | Yellow to Blue | [4] |

| 11.5 - 12.7 | Blue to Colorless/Gray | [4] |

The absorption spectrum of this compound is also pH-dependent. At a pH of 7.0, it shows absorption maxima in the ranges of 430-450 nm and 602-606 nm.[7]

| Condition | λmax (nm) |

| pH 5.5 | 435 |

| pH 7.0 | 430-450 and 602-606 |

| pH > 12.7 | Colorless/Gray |

Metal Ion Chelation and Complexometric Titrations

The iminodiacetate groups in the this compound structure are powerful chelating agents that can bind to a variety of metal ions. This property is the basis for its widespread use as a metallochromic indicator in complexometric titrations. The formation of a metal-MTB complex results in a distinct color change, signaling the endpoint of the titration.

This compound forms complexes with numerous divalent and trivalent metal ions, including but not limited to Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Ni²⁺, and Co²⁺. The stability of these complexes varies depending on the metal ion and the pH of the solution.

Stability Constants of Metal-MTB Complexes:

The stability of the metal-MTB complexes can be quantified by their stability constants (log K). The following table provides a summary of the overall stability constants (log β₂) for 1:1 complexes of this compound with several metal ions in an aqueous solution at pH 4.45 and 25°C.

| Metal Ion | log β₂ | Reference |

| Zn²⁺ | < Co²⁺ | [8] |

| Co²⁺ | < Pb²⁺ | [8] |

| Pb²⁺ | < Ni²⁺ | [8] |

| Ni²⁺ | < Cu²⁺ | [8] |

| Cu²⁺ | Highest Stability | [8] |

Experimental Protocols

Complexometric Titration of Calcium

This protocol describes the determination of calcium ion concentration in a solution using a standardized EDTA solution and this compound as the indicator.

Reagents:

-

EDTA Solution (0.01 M): Prepare by dissolving the appropriate amount of disodium ethylenediaminetetraacetate (EDTA) in deionized water.

-

Buffer Solution (pH 10): Prepare an ammonia-ammonium chloride buffer.

-

This compound Indicator: Prepare a 0.1% (w/v) aqueous solution of this compound sodium salt.

-

Calcium Standard Solution (0.01 M): Prepare by dissolving a known weight of primary standard calcium carbonate in a minimal amount of hydrochloric acid and diluting to a known volume with deionized water.

Procedure:

-

Pipette a known volume of the calcium-containing sample into a conical flask.

-

Add a sufficient volume of deionized water to ensure proper mixing.

-

Add 2 mL of the pH 10 buffer solution.

-

Add 2-3 drops of the this compound indicator solution. The solution should turn blue.

-

Titrate the solution with the standardized 0.01 M EDTA solution.

-

The endpoint is reached when the color of the solution changes from blue to a clear, colorless, or grayish hue.[4]

-

Record the volume of EDTA solution used.

-

Calculate the concentration of calcium in the sample.

Determination of Sulfate

This protocol outlines the turbidimetric determination of sulfate using this compound. The method is based on the precipitation of sulfate ions with barium chloride in the presence of MTB.

Reagents:

-

Barium Chloride Solution: Prepare a solution of barium chloride in a suitable solvent.

-

This compound Reagent: Prepare a solution of this compound in an appropriate buffer.

-

Sulfate Standard Solution: Prepare a series of standard sulfate solutions of known concentrations.

Procedure:

-

Pass the sample through a cation-exchange column to remove interfering cations.[1][9]

-

To a known volume of the sample (or standard), add the this compound reagent.

-

Add the barium chloride solution to precipitate barium sulfate.

-

The unreacted barium ions form a complex with this compound, and the intensity of the color of the uncomplexed MTB is measured spectrophotometrically.

-

The concentration of sulfate is inversely proportional to the absorbance of the uncomplexed MTB.

-

Construct a calibration curve using the standard sulfate solutions and determine the sulfate concentration in the sample.

Logical Workflow and Signaling Pathway

The following diagram illustrates the logical workflow of a complexometric titration of calcium ions using EDTA and this compound as an indicator.

Caption: Workflow for Complexometric Titration of Calcium.

Applications in Research and Drug Development

The precise quantification of metal ions is critical in numerous areas of research and drug development.

-

Drug Formulation: The concentration of metal ions can significantly impact the stability and efficacy of pharmaceutical formulations. MTB-based titrations can be used for quality control of raw materials and finished products.

-

Enzyme Assays: Many enzymes require metal ions as cofactors. MTB can be used to determine the concentration of these essential metals in enzyme preparations and reaction mixtures.

-

Biological Samples: The determination of calcium and magnesium levels in biological fluids is crucial for many diagnostic and research applications.

-

Environmental Monitoring: MTB is used to measure the concentration of various metal ions in water and soil samples, which is important for assessing environmental quality.

Conclusion

This compound is a highly valuable and versatile chemical for researchers, scientists, and professionals in drug development. Its well-characterized physicochemical and spectroscopic properties, coupled with its strong metal-chelating capabilities, make it an indispensable tool for the accurate quantification of metal ions. The detailed protocols and understanding of its chemical behavior provided in this guide will aid in its effective application in a wide range of analytical and research settings.

References

- 1. NEMI Method Summary - 375.2 [nemi.gov]

- 2. epa.gov [epa.gov]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. canterbury.ac.nz [canterbury.ac.nz]

- 6. researchgate.net [researchgate.net]

- 7. titrations.info [titrations.info]

- 8. researchgate.net [researchgate.net]

- 9. Analytical Method [keikaventures.com]

Methylthymol Blue: A Technical Guide to its Mechanism as a Metallochromic Indicator

Abstract: This technical guide provides an in-depth examination of Methylthymol Blue (MTB) as a metallochromic indicator. It details the core mechanism of action, including the influence of pH and the principles of metal ion chelation. Quantitative data on stability constants and spectral properties are summarized, and detailed experimental protocols for its use in analytical chemistry are provided. The content is intended for researchers, scientists, and professionals in drug development who utilize complexometric titrations and spectrophotometric analysis for metal ion quantification.

Core Mechanism of Action

This compound is a complex organic dye, chemically known as 3,3'-Bis[N,N-di(carboxymethyl)aminomethyl]thymolsulfonephthalein.[1] It functions as a metallochromic indicator, a class of chemical compounds that undergo a distinct color change in the presence of specific metal ions.[2][3] This property makes MTB an invaluable tool in analytical chemistry, particularly for determining the endpoint of complexometric titrations.[2]

The functionality of MTB is rooted in its molecular structure, which contains multiple functional groups capable of donating electron pairs, including two iminodiacetate groups.[1][4] These groups allow the molecule to act as a chelating agent, wrapping around and binding to a metal ion. This formation of a stable metal-MTB complex alters the electronic structure of the dye molecule. The underlying color change is a result of a shift in the electronic absorption spectrum, caused by ligand-to-metal charge transfer (LMCT) or other electronic transitions within the conjugated system of the molecule.[5]

The interaction is an equilibrium process. In a typical complexometric titration, a chelating agent like Ethylenediaminetetraacetic acid (EDTA) is used as the titrant. EDTA forms a more stable complex with the metal ion than MTB does.[6] Initially, the MTB indicator is complexed with the metal ions in the sample, exhibiting a characteristic blue color.[7] As EDTA is added, it sequentially displaces the MTB from the metal ions. Once all the metal ions have been complexed by the EDTA, the indicator is released back into its free, unbound form, which has a different color (typically gray or yellow, depending on the pH).[4][7] This sharp color change signals the equivalence point of the titration.[2]

Influence of pH

MTB is also a pH indicator, and its function as a metallochromic indicator is highly dependent on the pH of the solution.[8] The molecule is a polyprotic acid, meaning it can donate multiple protons, and its protonation state changes with pH.[9] These changes in protonation affect both the color of the free indicator and the stability of the metal-MTB complex.[4][9] For instance, the useful range for titrating Barium with MTB is between pH 11 and 12.5.[7][9] Different metal ions are optimally titrated at different pH values, which allows for a degree of selectivity.[10]

The color of the free MTB indicator varies significantly with pH:

This pH-dependent behavior necessitates the use of appropriate buffer solutions to maintain a constant pH throughout the analysis, ensuring a sharp and accurate endpoint.[7]

Caption: Logical flow of MTB displacement by EDTA during a complexometric titration.

Quantitative Data

The stability of the metal-indicator complex and the spectral properties of this compound are critical for its application. The following tables summarize key quantitative parameters.

Table 1: Physicochemical Properties of this compound

| Parameter | Value | pH Conditions | Reference |

| pKa Values | 2.35, 3.47 (acetate) | Acidic | [9] |

| 6.31 (second nitrogen) | Near-Neutral | [9] | |

| 8.47 (first nitrogen) | Alkaline | [9] | |

| 10.81 (quinoid system) | Alkaline | [9] | |

| 12.97 (phenolic oxygen) | Strongly Alkaline | [9] | |

| Absorption Max (λmax) | 435 nm - 440 nm (Free MTB) | pH < 5 | [5][12] |

| 606 nm (Free MTB) | Alkaline | [5] |

Table 2: Molar Absorptivity and Formation Constants for Ba-MTB Complexes

| Species | Molar Absorptivity (ε) at 605 nm (L·mol⁻¹·cm⁻¹) | Formation Constant (K) | pH | Reference |

| H₂MTB⁴⁻ (Free) | 5.0 (± 0.2) x 10³ | - | 7.5 | [13] |

| HMTB⁵⁻ (Free) | 7.3 (± 0.3) x 10³ | - | 9.6 | [13] |

| MTB⁶⁻ (Free) | 1.3 (± 0.2) x 10⁴ | - | 12.2 | [13] |

| Ba₂H₂MTB | 6.0 (± 0.2) x 10³ | 7 (± 4) x 10² | 9.6 | [13] |

| Ba₂HMTB⁻ | 8.2 (± 0.1) x 10³ | 1.2 (± 0.4) x 10² | 12.2 | [13] |

Note: MTB can form complexes with varying stoichiometries, including 1:1 and 2:1 (metal:ligand) ratios, depending on the metal ion and conditions.[5][14]

Experimental Protocols

Precise and reproducible results when using this compound depend on carefully controlled experimental procedures.

Preparation of MTB Indicator Solution

Most metallochromic indicators, including MTB, can be unstable in aqueous solutions over long periods.[10] For titration, a solid mixture is often prepared to ensure stability and consistent performance.[10]

-

Method: Triturate 100 mg of this compound powder with 10 g of analytical grade Sodium Chloride (NaCl) using a mortar and pestle until a fine, homogeneous powder is obtained.[10] Store in a tightly sealed, dry container. For a typical titration, approximately 50 mg of this mixture is used.[7]

Protocol for Direct Complexometric Titration of Barium

This protocol details the determination of Barium (Ba²⁺) concentration using EDTA as the titrant and MTB as the indicator.[7]

-

Sample Preparation: Pipette a 25.0 mL aliquot of the barium ion solution into a 250 mL conical flask. Dilute with approximately 75 mL of deionized water to a total volume of about 100 mL.[7]

-

pH Adjustment: Adjust the pH of the solution to 12. This is critical for the stability of the Ba-MTB complex and the color change. Add 3-6 mL of 1M Sodium Hydroxide (NaOH) solution while monitoring the pH.[7]

-

Indicator Addition: Add approximately 50 mg of the prepared MTB-NaCl indicator mixture to the flask.[7] Swirl to dissolve. The solution should turn a distinct blue, indicating the formation of the Ba-MTB complex.[7]

-

Titration: Titrate the sample with a standardized 0.01 M EDTA solution.[7] Add the EDTA titrant from a burette, swirling the flask continuously.

-

Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from blue to gray.[7] This indicates that all barium ions have been complexed by EDTA, releasing the free MTB indicator.

-

Replication: Repeat the titration at least twice more with fresh aliquots of the sample to ensure precision. Calculate the average volume of EDTA used.

Caption: Experimental workflow for the complexometric titration of Barium using MTB.

Conclusion

This compound is a versatile and effective metallochromic indicator with broad applications in the quantitative analysis of metal ions. Its mechanism, centered on the formation of distinctly colored metal-chelate complexes, is fundamentally governed by principles of coordination chemistry and acid-base equilibria. A thorough understanding of its pH-dependent properties and spectral characteristics is essential for developing robust and accurate analytical methods. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists employing MTB in their work.

References

- 1. Study of interaction of metal ions with this compound by chemometrics and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C37H40N2Na4O13S | CID 73037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. digicollections.net [digicollections.net]

- 7. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]

- 8. METHYL THYMOL BLUE PH INDICATOR AR | Ennore India Chemicals [ennoreindiachemicals.com]

- 9. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 10. metrohm.com [metrohm.com]

- 11. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 12. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 13. "A Spectrophotometric Determination of Barium Complexation with Methylt" by Wesley Alexander [corescholar.libraries.wright.edu]

- 14. Acid equilibria of this compound and formation constants of cobalt(II), nickel(II), copper(II) and zinc(II) complexes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Characteristics of Methylthymol Blue: A Technical Guide for UV-Vis Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylthymol Blue (MTB) is a versatile sulfonephthalein dye widely employed in analytical chemistry and various research fields.[1] Its utility stems from its pronounced chromogenic properties, which are highly sensitive to changes in pH and the presence of metal ions.[2] This technical guide provides an in-depth exploration of the spectral characteristics of this compound using UV-Vis spectroscopy, offering a valuable resource for researchers, scientists, and professionals in drug development. The guide details the influence of pH on the absorption spectrum of MTB, its function as a metallochromic indicator, and the spectral shifts induced by complexation with various metal ions.

Physicochemical Properties

This compound is a complex organic molecule with multiple ionizable functional groups, contributing to its intricate behavior in solution. It can be considered a hexaprotic acid.[3]

Spectral Characteristics: The Influence of pH

The UV-Vis absorption spectrum of this compound is markedly dependent on the pH of the solution. This pH-dependent chromism is a result of the protonation and deprotonation of the various functional groups within the MTB molecule, which alters the electronic conjugation and, consequently, the wavelengths of light absorbed.

In strongly acidic conditions (pH < 5), the UV-Visible spectrum of MTB is characterized by a strong absorption band around 440 nm and a weaker band near 277 nm, with a shoulder at approximately 355 nm.[4] As the pH increases, the intensity of the 440 nm peak decreases, and a new strong absorption band emerges at around 606 nm.[4]

Key Absorption Maxima at Various pH Ranges

| pH Range | Predominant Species | Approximate Absorption Maximum (λmax) | Solution Color |

| < 6.5 | Protonated forms | ~440 nm | Yellow |

| 6.5 - 8.5 | Intermediate forms | - | Pale Blue |

| 10.7 - 11.5 | Deprotonated forms | - | Grey |

| > 12.7 | Fully deprotonated | ~606 nm | Dark Blue |

Table 1: pH-dependent absorption maxima and corresponding solution colors of this compound.[5]

Acid Dissociation Constants (pKa)

The multiple color changes of this compound across the pH scale are governed by its acid dissociation constants.

| pKa Value |

| pKₐ₁: 3.3 |

| pKₐ₂: 3.8 |

| pKₐ₃: 7.4 |

| pKₐ₄: 11.2 |

| pKₐ₅: 13.4 |

Table 2: Computed pKa values for this compound.

Metallochromic Indicator Properties

This compound is widely utilized as a metallochromic indicator in complexometric titrations for the quantification of various metal ions.[2] The formation of a complex between MTB and a metal ion leads to a significant shift in the absorption spectrum, resulting in a distinct color change. This is because the coordination of the metal ion with the ligand alters the electronic structure of the dye molecule.[2]

Spectral Characteristics of MTB-Metal Complexes

The complexation of this compound with divalent metal ions typically results in the formation of 1:1 and 2:1 (metal:ligand) complexes.[6] The stoichiometry of the complex can influence the resulting absorption spectrum. For instance, at a pH of 4.45, the free MTB exhibits a maximum absorption at 443 nm.[5] Upon complexation with Cu²⁺, new absorption maxima appear at 465 nm for the 1:1 complex and 600 nm for the 2:1 complex.[5]

| Metal Ion | Stoichiometry (Metal:MTB) | Approximate Absorption Maximum (λmax) |

| Cu²⁺ | 1:1 | 465 nm |

| Cu²⁺ | 2:1 | 600 nm |

| Zn²⁺ | 1:1 and 1:2 (MI:MTB) | ~600 nm (for 1:1) |

| Fe²⁺ | 1:1 and 2:1 (MI:MTB) | ~622 nm (for 2:1) |

Table 3: Approximate absorption maxima of this compound complexes with various metal ions.[2][5]

Stability of Metal Complexes

The stability of the formed metal-MTB complexes is a crucial factor in their analytical applications. The overall stability constants (β) for several divalent metal ions have been determined, following the Irving-Williams order.[5]

| Metal Ion | Overall Stability Constant (log β₂) Order |

| Cu²⁺ | Highest |

| Ni²⁺ | ↓ |

| Pb²⁺ | ↓ |

| Co²⁺ | ↓ |

| Zn²⁺ | Lowest |

Table 4: Relative order of overall stability constants for 2:1 (metal:MTB) complexes.[5]

Experimental Protocols

General Protocol for UV-Vis Spectrophotometric Analysis of this compound

This protocol outlines the general steps for preparing solutions and performing UV-Vis spectroscopic measurements of this compound to study its pH-dependent spectral characteristics and its interactions with metal ions.

Materials:

-

This compound (analytical grade)

-

Deionized water

-

Buffer solutions of various pH values (e.g., phosphate, borate)

-

Standard solutions of metal salts (e.g., CuSO₄, ZnCl₂, FeCl₂)

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

UV-Vis spectrophotometer

-

Calibrated pH meter

-

Volumetric flasks, pipettes, and cuvettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) by dissolving an accurately weighed amount of the dye in deionized water.

-

pH-Dependent Spectral Analysis:

-

Prepare a series of solutions with varying pH values by diluting the MTB stock solution in different buffer solutions.

-

Measure the pH of each solution using a calibrated pH meter.

-

Record the UV-Vis absorption spectrum of each solution over a desired wavelength range (e.g., 300-700 nm).

-

Use a buffer solution without MTB as the blank.

-

-

Metal Ion Titration:

-

To a solution of MTB at a specific pH, incrementally add a standard solution of the metal ion of interest.

-

After each addition, mix the solution thoroughly and record the UV-Vis absorption spectrum.

-

Monitor the changes in the absorption spectrum to determine the stoichiometry of the complex and to calculate the stability constant.

-

Signaling Pathways and Logical Relationships

The interaction of this compound with metal ions can be conceptualized as a signaling pathway where the presence of the metal ion (the signal) is transduced into a measurable optical response.

The coordination of a divalent metal ion with the functional groups of the this compound molecule is a key aspect of its function as a metallochromic indicator.

References

- 1. researchgate.net [researchgate.net]

- 2. Study of interaction of metal ions with this compound by chemometrics and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 5. Thymol blue - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

Solubility Profile of Methylthymol Blue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methylthymol Blue, a triphenylmethane dye widely utilized as a metallochromic indicator and pH indicator. A thorough understanding of its solubility in various solvents is critical for its effective application in analytical chemistry, clinical diagnostics, and other research fields. This document presents available quantitative solubility data, details comprehensive experimental protocols for solubility determination, and offers a logical workflow for assessing solubility.

Quantitative Solubility Data

This compound, in its tetrasodium salt form, exhibits high solubility in aqueous solutions. However, quantitative data for its solubility in common organic solvents is not extensively documented in publicly available literature. The available data is summarized below.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 460 g/L | 20 |

Table 1: Quantitative Solubility of this compound Tetrasodium Salt.[1][2]

Qualitative assessments indicate that this compound is generally considered insoluble in many organic solvents, such as ethanol. However, empirical determination is recommended for specific applications.

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following experimental protocols can be employed to determine the solubility of this compound. These methods are standard in analytical chemistry for characterizing the solubility of dyes and other chemical compounds.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials and Equipment:

-

This compound powder

-

Solvent of interest

-

Analytical balance

-

Volumetric flasks

-

Beakers or conical flasks with stoppers

-

Magnetic stirrer and stir bars

-

Constant temperature bath (e.g., water bath or incubator)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, or filter funnel with filter paper)

-

Oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealable container (e.g., a glass vial or flask). The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a constant temperature bath set to the desired temperature (e.g., 20°C).

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Saturated Solution:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, calibrated pipette. To avoid disturbing the sediment, it is advisable to centrifuge the solution at a low speed to pellet the undissolved solid.

-

Filter the withdrawn supernatant through a syringe filter (with a membrane chemically compatible with the solvent) to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish.

-

Record the total weight of the dish and the solution.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried this compound residue.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final constant weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.

-

Express the solubility in grams per liter (g/L) or other appropriate units.

-

Spectrophotometric Method

The spectrophotometric method is a sensitive and high-throughput technique for determining the solubility of colored compounds like this compound. This method relies on the direct relationship between the absorbance of a solution and the concentration of the dissolved solute, as described by the Beer-Lambert Law.

Materials and Equipment:

-

This compound powder

-

Solvent of interest

-

UV-Vis spectrophotometer

-

Cuvettes (compatible with the solvent)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Apparatus for preparing a saturated solution (as described in the gravimetric method)

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, unsaturated solution of this compound in the solvent of interest.

-

Scan the absorbance of the solution across a range of wavelengths (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 and 1.2).

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of this compound in a given solvent.

Caption: Workflow for Determining the Solubility of this compound.

References

pH indicator range and color transition of Methylthymol Blue.

An In-depth Technical Guide to Methylthymol Blue: pH Indicator Properties and Color Transitions

Abstract

This compound (MTB) is a complex sulfonephthalein dye renowned for its utility in analytical chemistry. While it is extensively used as a sensitive metallochromic indicator for the complexometric titration of various metal ions, it also functions as a pH indicator. Structurally derived from thymol blue, MTB incorporates iminodiacetate groups, which grants it multiple ionizable protons. This polyprotic nature results in a series of equilibria in aqueous solutions, leading to distinct color transitions across a broad pH spectrum. This technical guide provides a comprehensive overview of the pH-dependent properties of this compound, detailing its dissociation constants, color changes, and the underlying chemical principles. Furthermore, it furnishes detailed experimental protocols for the preparation of MTB indicator solutions and the spectrophotometric determination of its acid dissociation constants (pKa).

Chemical and Physical Properties

This compound is typically available as a tetrasodium salt, which is a water-soluble, green-brown crystalline powder.[1] Its high solubility in water is a key advantage for its use in aqueous titrations and analyses.[1][2]

Table 1: Chemical and Physical Properties of this compound Tetrasodium Salt

| Property | Value | References |

| IUPAC Name | tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate | [3] |

| CAS Number | 1945-77-3 | [4] |

| Molecular Formula | C₃₇H₄₀N₂Na₄O₁₃S | [2] |

| Molar Mass | 844.7 g/mol | [3] |

| Appearance | Green-brown crystalline powder | [1] |

| Solubility | Soluble in water (460 g/L at 20°C) | [1][5] |

| Storage | Store below +30°C | [1] |

pH-Dependent Equilibria and Color Transitions

Unlike simpler indicators such as phenolphthalein, this compound is a polyprotic acid (often denoted as H₆In) with six dissociation constants.[1] This results in a complex series of color changes as the pH of the solution is varied. The multiple pKa values correspond to the sequential deprotonation of the carboxylic acid and phenolic hydroxyl groups.

Table 2: Acid Dissociation Constants (pKa) of this compound

| Dissociation Constant | pKa Value |

| pKₐ₁ | 3.0 |

| pKₐ₂ | 3.3 |

| pKₐ₃ | 3.8 |

| pKₐ₄ | 7.4 |

| pKₐ₅ | 11.5 |

| pKₐ₆ | 13.4 |

| (Data sourced from ChemicalBook)[1] |

The most visually distinct transition for general pH indication occurs around pKₐ₄ (7.4), which involves the deprotonation of a phenolic hydroxyl group, leading to a significant change in the molecule's electronic conjugation and, thus, its color. This corresponds to the commonly cited transition from a yellow color in acidic solutions to a blue color in alkaline solutions.[2] The other protonation states result in more subtle shifts in color.

Below is a logical diagram representing the stepwise deprotonation of this compound.

Experimental Protocols

Protocol for Preparation of 0.1% (w/v) this compound Indicator Solution

This protocol outlines the preparation of a stock solution suitable for use in pH titrations.

Materials:

-

This compound (tetrasodium salt)

-

Deionized or distilled water

-

100 mL volumetric flask

-

Analytical balance

-

Spatula and weighing paper

Procedure:

-

Accurately weigh 0.1 g of this compound tetrasodium salt using an analytical balance.

-

Transfer the weighed powder into a 100 mL volumetric flask.

-

Add approximately 70 mL of deionized water to the flask.

-

Swirl the flask gently to dissolve the powder completely. The high water solubility of the tetrasodium salt should facilitate dissolution without the need for heating or addition of alcohol.[1][5]

-

Once fully dissolved, dilute the solution to the 100 mL mark with deionized water.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the solution in a clearly labeled, sealed container at room temperature, protected from light.

Protocol for Spectrophotometric Determination of a pKa Value

This protocol provides a generalized method for determining one of the pKa values of this compound (e.g., pKₐ₄) using UV-Vis spectrophotometry. The principle relies on measuring the absorbance of the indicator in solutions of varying pH.[6]

Materials:

-

0.1% this compound stock solution

-

Buffer solutions of known pH values spanning the expected pKa (e.g., pH 6.0 to 9.0 for determining pKₐ₄)

-

0.1 M HCl and 0.1 M NaOH solutions

-

UV-Vis Spectrophotometer and cuvettes

-

Calibrated pH meter

-

Volumetric flasks and pipettes

Methodology:

-

Determine λ_max for Acidic and Basic Forms:

-

Prepare a highly acidic solution (pH < 2) by adding a few drops of 0.1 M HCl to a diluted sample of the MTB stock solution.

-

Prepare a highly alkaline solution (pH > 10) by adding a few drops of 0.1 M NaOH to another diluted sample.

-

Scan both solutions across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λ_max) for the acidic form (HIn) and the basic form (In⁻).[6]

-

-

Prepare a Series of Buffered Solutions:

-

Create a series of at least 5-7 buffer solutions with different, precisely known pH values around the target pKa.

-

In separate volumetric flasks, add an identical, known volume of the MTB stock solution to each.

-

Dilute each flask to the mark with its respective buffer solution. This ensures the total indicator concentration is constant across all samples.[6]

-

-

Measure Absorbance:

-

Data Analysis:

-

The pKa can be determined graphically. Plot absorbance versus pH for each of the two wavelengths. The pH at the inflection point of the resulting sigmoidal curve provides an estimate of the pKa.[8]

-

Alternatively, use the Henderson-Hasselbalch equation: pH = pKa + log([In⁻]/[HIn])

-

The ratio of the deprotonated form ([In⁻]) to the protonated form ([HIn]) can be calculated from the absorbance values at a wavelength where one form absorbs strongly. A plot of log([In⁻]/[HIn]) versus pH will yield a straight line with a y-intercept equal to -pKa.[6]

-

Below is a diagram illustrating the experimental workflow for this protocol.

References

- 1. This compound | 1945-77-3 [chemicalbook.com]

- 2. CAS 1945-77-3: this compound, tetrasodium salt [cymitquimica.com]

- 3. This compound | C37H40N2Na4O13S | CID 73037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oxfordlabchem.com [oxfordlabchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. cdn.prexams.com [cdn.prexams.com]

Methylthymol Blue: A Comprehensive Technical Guide to its Core Applications in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Methylthymol Blue (MTB) is a versatile triphenylmethane dye that serves as a cornerstone reagent in analytical chemistry. Its utility stems from its pronounced ability to form distinctly colored complexes with a wide array of metal ions, making it an invaluable tool for both qualitative and quantitative analysis. This technical guide delves into the core applications of this compound, providing in-depth procedural details, quantitative data, and visual representations of the underlying chemical principles.

Complexometric Titrations: A Visual Endpoint to Metal Quantification

One of the primary applications of this compound is as a metallochromic indicator in complexometric titrations, most notably with ethylenediaminetetraacetic acid (EDTA). MTB forms a colored complex with the metal ion of interest. During the titration with EDTA, which is a stronger chelating agent, the metal ion is progressively sequestered from the MTB-metal complex. This displacement results in a sharp color change at the equivalence point, signaling the complete complexation of the metal ion by EDTA.

Principle of Action in Complexometric Titration

The fundamental principle relies on the relative stability of the metal-indicator complex versus the metal-EDTA complex. The Metal-EDTA complex must be significantly more stable than the Metal-MTB complex for a sharp and accurate endpoint. The general reaction sequence is as follows:

-

Formation of the Metal-Indicator Complex: Mⁿ⁺ + MTB → M-MTB (colored)

-

Titration with EDTA: M-MTB + EDTA → M-EDTA + MTB (color of free indicator)

The distinct color difference between the M-MTB complex and the free MTB allows for visual detection of the titration's endpoint.

Figure 1: Experimental workflow for a typical complexometric titration using this compound.

Experimental Protocol: Determination of Calcium (Ca²⁺)

This protocol outlines the determination of calcium concentration in an aqueous sample using a direct EDTA titration with this compound as the indicator.

1. Reagents and Solutions:

-

Standard EDTA Solution (0.01 M): Dry analytical grade disodium EDTA (Na₂H₂EDTA·2H₂O) at 80°C for 2 hours. Accurately weigh approximately 3.7224 g, dissolve in deionized water, and dilute to 1 L in a volumetric flask. Standardize against a primary standard calcium carbonate (CaCO₃) solution.

-

Calcium Standard Solution (0.01 M): Accurately weigh approximately 1.000 g of anhydrous CaCO₃ (primary standard grade), dissolve it in a minimum amount of dilute HCl, and dilute to 1 L with deionized water in a volumetric flask.

-

This compound Indicator Solution (0.1% w/v): Dissolve 0.1 g of this compound sodium salt in 100 mL of deionized water.

-

Buffer Solution (pH 10): Dissolve 67.5 g of ammonium chloride (NH₄Cl) in 570 mL of concentrated ammonia solution (NH₄OH) and dilute to 1 L with deionized water.

-

Magnesium-EDTA Solution: Prepare a solution containing a small amount of Mg-EDTA complex to sharpen the endpoint.[1]

2. Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the sample solution containing calcium ions into a 250 mL Erlenmeyer flask.

-

Add 2 mL of the pH 10 buffer solution to the flask.[1]

-

Add 10 mL of the Mg-EDTA indicator solution.[1]

-

Add 2-3 drops of the this compound indicator solution. The solution should turn a wine-red or purple color, indicating the formation of the Ca-MTB complex.

-

Titrate the solution with the standardized 0.01 M EDTA solution. The color will gradually change, and the endpoint is reached when the color changes sharply from red to a clear blue.[1]

-

Record the volume of EDTA solution used.

-

Repeat the titration at least two more times for precision.

3. Calculation:

The concentration of calcium in the sample can be calculated using the following formula:

Molarity of Ca²⁺ = (Molarity of EDTA × Volume of EDTA) / Volume of Sample

Spectrophotometry: Chromogenic Reagent for Metal Ion Determination

This compound also serves as a highly effective chromogenic reagent for the spectrophotometric determination of various metal ions. The formation of a metal-MTB complex results in a significant shift in the maximum absorbance wavelength (λmax) and an increase in the molar absorptivity compared to the free ligand. This change in absorbance is directly proportional to the concentration of the metal ion, forming the basis of a quantitative assay.

Principle of Spectrophotometric Measurement

The analysis is based on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

A = εbc

Where:

-

A is the absorbance

-

ε (epsilon) is the molar absorptivity (a constant for a given substance at a specific wavelength)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the analyte

By measuring the absorbance of the M-MTB complex at its λmax, and comparing it to a calibration curve constructed from standards of known concentrations, the concentration of the metal ion in an unknown sample can be determined.

References

The Discovery and Application of Methylthymol Blue: A Technical Guide

Introduction

Methylthymol Blue (MTB) is a prominent triphenylmethane dye, widely recognized for its dual functionality as both a pH indicator and a metallochromic indicator. Its sharp color transitions in response to changes in pH and the presence of metal ions have established it as an indispensable tool in analytical chemistry, particularly in complexometric titrations for determining the concentration of various metal ions in solution. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The development of this compound is rooted in the broader research on sulfonephthalein dyes and complexometric titration reagents in the mid-20th century. The synthesis and characterization of this compound as a novel metallochromic indicator are primarily attributed to the work of J. Körbl and B. Kakáč. In their 1958 publication in the Collection of Czechoslovak Chemical Communications, they introduced this compound and detailed its properties as an acid-base and metallochromic indicator.[1] This work was part of a series on metallochromic indicators, highlighting a focused effort to expand the toolkit for analytical chemists.[1]

The synthesis of this compound involves a Mannich condensation reaction, where thymol blue is reacted with formaldehyde and iminodiacetic acid. This process introduces aminomethylcarboxylic acid groups onto the thymol blue backbone, which are crucial for its metal-chelating properties.

Physicochemical Properties and Quantitative Data

This compound is a complex organic molecule with the chemical formula C₃₇H₄₄N₂O₁₃S. It is typically used as its tetrasodium salt (C₃₇H₄₀N₂Na₄O₁₃S), which is a water-soluble, dark green to black powder.[2]

Acid-Base Indicator Properties

As a sulfonephthalein dye, this compound exhibits multiple protonation states, leading to a series of color changes across a wide pH range. The pKa values and corresponding color transitions are summarized in the table below.

| pH Range | pKa Values (approximate) | Color of Solution |

| < 6.5 | pKₐ₁ ≈ 3.0, pKₐ₂ ≈ 3.3, pKₐ₃ ≈ 3.8 | Yellow |

| 6.5 - 8.5 | pKₐ₄ ≈ 7.4 | Light Blue |

| 8.5 - 10.7 | Bluish-Gray | |

| 10.7 - 11.5 | pKₐ₅ ≈ 11.5 | Gray |

| > 12.7 | pKₐ₆ ≈ 13.4 | Dark Blue |

pH-Dependent Absorption Spectra

The color changes of this compound are a direct result of shifts in its visible light absorption spectrum as the molecule's protonation state changes. The following table summarizes the absorption maxima (λmax) at different pH values.

| pH | λmax (nm) | Molar Absorptivity (ε) at λmax |

| < 5.0 | 440 | - |

| 5.0 | 435 | 1.89 x 10⁴ M⁻¹cm⁻¹ |

| > 6.0 | 606 | - |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the Mannich reaction. The following protocol is adapted from established methods.

Materials:

-

Thymol Blue

-

Iminodiacetic acid

-

Formaldehyde (37% solution)

-

Sodium hydroxide

-

Acetic acid

-

Ethanol

-

Diethyl ether

Procedure:

-

Preparation of Sodium Iminodiacetate: Dissolve iminodiacetic acid in a solution of sodium hydroxide. Cool the solution and add ethanol to precipitate the sodium salt of iminodiacetic acid. Filter and dry the crystals.

-

Mannich Condensation: In a reaction vessel, dissolve the sodium iminodiacetate and thymol blue in acetic acid. Cool the mixture and slowly add formaldehyde solution while maintaining a low temperature.

-

Reaction and Isolation: Allow the mixture to react at room temperature for several hours, followed by heating to approximately 50-55°C. After the reaction is complete, filter the solution.

-

Precipitation and Purification: Gradually add ethanol to the filtrate to precipitate the crude this compound. The crude product can be further purified by washing with ethanol and diethyl ether, followed by drying.

Complexometric Titration of Barium Ions

This compound is an excellent indicator for the direct EDTA titration of barium ions in an alkaline solution.

Reagents:

-

Barium ion solution (analyte)

-

0.01 M EDTA (ethylenediaminetetraacetic acid) solution (titrant)

-

1 M Sodium hydroxide (NaOH) solution

-

This compound indicator (solid, mixed with NaCl or as a solution)

Procedure:

-

Pipette a known volume of the barium ion solution into a conical flask and dilute with deionized water.

-

Adjust the pH of the solution to approximately 12 by adding 1 M NaOH solution.

-

Add a small amount of this compound indicator. The solution will turn blue.

-

Titrate with the 0.01 M EDTA solution. The endpoint is reached when the color of the solution changes from blue to a gray or colorless state.

-

Record the volume of EDTA used and calculate the concentration of barium ions.

Diagrams and Visualizations

References

Methodological & Application

Application Notes & Protocols: Spectrophotometric Determination of Calcium Using Methylthymol Blue

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative determination of calcium in biological fluids using the Methylthymol Blue colorimetric method. This assay is based on the formation of a colored complex between calcium ions and this compound in an alkaline environment, which can be quantified by measuring the absorbance at a specific wavelength.

Principle of the Method

In an alkaline medium, calcium ions (Ca²⁺) react with this compound (MTB) to form a blue-colored complex. The intensity of the color produced is directly proportional to the total calcium concentration in the sample.[1] The reaction can be summarized as follows:

Ca²⁺ + MTB (alkaline medium) → Ca-MTB Complex (blue)

To prevent interference from magnesium ions (Mg²⁺), which can also form a complex with MTB, 8-hydroxyquinoline is included in the reagent to preferentially chelate Mg²⁺.[1][2] This method is rapid, does not require deproteinization of the sample, and the resulting color complex is stable for several hours.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound method for calcium determination, compiled from various sources.

| Parameter | Value | Source |

| Linearity | Up to 15 mg/dL (3.75 mmol/L) | [1] |

| Up to 12.5 mg/100 ml | [3][4] | |

| Wavelength of Maximum Absorbance (λmax) | Hg 623 nm (600 - 625 nm) or 612 nm | [1] |

| Detection Limit | 0.6 mg/dL (0.15 mmol/L) | [2] |

| 2.9 mg/L | [5] | |

| Precision (Intra-day %RSD) | 5.1% for 20.0 mg/L; 4.2% for 30.0 mg/L | [5] |

| Precision (Inter-day %RSD) | 5.8% for 20.0 mg/L; 6.4% for 30.0 mg/L | [5] |

| Interferences | No significant interference from serum proteins, phosphate, magnesium, or bilirubin.[3][4] Hemolysis (hemoglobin < 10 g/L) and bilirubin (< 20 mg/dL) do not interfere.[2] Slight positive interference from hemoglobin (1 g/l) has been observed in some methods.[6][7] |

Experimental Protocols

This section provides a detailed protocol for the manual determination of calcium in serum and urine samples.

3.1. Reagents and Materials

-

Reagent 1 (R1): Monoethanolamine buffer (1.0 mol/L).

-

Reagent 2 (R2): this compound (92 µmol/L) and 8-hydroxyquinoline (50 mmol/L).

-

Working Reagent: Mix R1 and R2 in a 1:1 ratio. This working reagent is stable for 15 days when stored at 2-8°C in the dark.[1]

-

Calcium Standard: A standard solution of known calcium concentration (e.g., 10 mg/dL).

-

Specimens: Fasting, non-hemolyzed serum is the preferred specimen. Urine should be collected over 24 hours in a container with 10 ml of 6N HCl.[1]

-

Spectrophotometer capable of measuring absorbance at 610-625 nm.

-

Cuvettes with a 1 cm light path.

-

Pipettes and general laboratory equipment.

3.2. Specimen Collection and Handling

-

Serum: Use fasting, non-hemolyzed serum. Avoid anticoagulants other than heparin. Remove serum from the clot promptly as red blood cells can absorb calcium. Serum is stable for 24 hours at 20-25°C, 1 week at 2-8°C, and 5 months at -20°C.[1]

-

Urine: Collect a 24-hour urine specimen in a container with 10 ml of 6N HCl. Adjust the urine pH to 3-4 with 0.1 N HCl. Centrifuge and dilute the sample 1:2 with distilled water before analysis. Multiply the final result by 3.[1]

3.3. Assay Procedure

-

Bring reagents and samples to room temperature.

-

Set up three tubes: Blank, Standard, and Sample.

-

Pipette the following into the respective tubes:

| Blank | Standard | Sample | |

| Working Reagent | 1.0 mL | 1.0 mL | 1.0 mL |

| Distilled Water | 10 µL | - | - |

| Calcium Standard | - | 10 µL | - |

| Sample (Serum/Urine) | - | - | 10 µL |

-

Mix the contents of each tube thoroughly.

-

Incubate for 5 minutes at 37°C or 10 minutes at 20-25°C.[1]

-

Set the spectrophotometer to zero absorbance at 610-625 nm using the reagent blank.

-

Measure the absorbance of the Standard (A_Standard) and the Sample (A_Sample). The color is stable for at least 30 minutes.[1]

3.4. Calculation of Results

The calcium concentration in the sample is calculated using the following formula:

Calcium Concentration (mg/dL) = (A_Sample / A_Standard) * Concentration of Standard (mg/dL)

For urine samples, remember to multiply the result by the dilution factor (3). If the sample concentration exceeds the linearity limit of 15 mg/dL, dilute the sample (1+1) with 0.9% sodium chloride solution, repeat the assay, and multiply the result by 2.[1]

Visualizations

4.1. Chemical Reaction Principle

Caption: Formation of the Calcium-Methylthymol Blue complex.

4.2. Experimental Workflow

Caption: Workflow for calcium determination via this compound.

References

- 1. medichem-me.com [medichem-me.com]

- 2. scribd.com [scribd.com]

- 3. Rapid colorimetric determination of calcium in biologic fluids with this compound. | Semantic Scholar [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Development of a Paper-Based Analytical Method for the Colorimetric Determination of Calcium in Saliva Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Evaluation of the this compound and orthocresolphthalein direct methods of determination of serum calcium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Evaluation of the this compound and orthocresolphthalein direct methods of determination of serum calcium]. | Chemsrc ID:685025 [chemsrc.com]

Application Note: Determination of Total Water Hardness by Complexometric Titration using Methylthymol Blue Indicator

Introduction

Water hardness is a common quality parameter that is principally defined by the concentration of dissolved divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). The accurate quantification of these ions is critical in numerous scientific and industrial applications, including pharmaceutical manufacturing, where water quality can directly impact process efficiency and product stability. Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a precise and widely adopted analytical method for determining water hardness. This application note details a specific protocol for the determination of total water hardness using Methylthymol Blue as the metallochromic indicator. This compound forms a colored complex with calcium and magnesium ions, and the endpoint of the titration is characterized by a distinct color change upon the complete chelation of these ions by EDTA.

Principle

The determination of total water hardness using this compound involves a complexometric titration with a standardized EDTA solution. Initially, the this compound indicator is added to the water sample, forming a blue-colored complex with the free Ca²⁺ and Mg²⁺ ions present at an alkaline pH. EDTA, a strong chelating agent, is then titrated into the solution. EDTA has a higher affinity for Ca²⁺ and Mg²⁺ ions than this compound. As EDTA is added, it sequentially binds with the free divalent cations and then displaces the indicator from the metal-indicator complex. The endpoint of the titration is reached when all the Ca²⁺ and Mg²⁺ ions have been complexed by EDTA, resulting in a sharp color change of the solution from blue to a grey or colorless state, indicating the presence of the free, uncomplexed indicator. The total hardness is then calculated from the volume of EDTA titrant consumed.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the complexometric titration of total water hardness using this compound.

| Parameter | Value | Units | Notes |

| Titrant | 0.01 | M | Standardized EDTA solution |

| Indicator | This compound | - | Metallochromic Indicator |

| pH of Titration | > 12 | - | Adjusted with NaOH solution |

| Sample Volume | 50 | mL | A smaller volume can be used for very hard water and diluted to 50 mL |

| Color Change at Endpoint | Blue to Grey/Colorless | - | Indicates complete chelation of Ca²⁺ and Mg²⁺ by EDTA |

| Molar Mass of CaCO₃ | 100.09 | g/mol | Used for calculating hardness in terms of CaCO₃ |

Experimental Protocol

1. Preparation of Reagents

-

0.01 M EDTA Standard Solution:

-

Dissolve 3.722 g of analytical grade disodium ethylenediaminetetraacetate dihydrate (Na₂H₂EDTA·2H₂O) in deionized water and dilute to 1000 mL in a volumetric flask.

-

Standardize the EDTA solution against a primary standard calcium carbonate (CaCO₃) solution.

-

-

This compound Indicator Solution (0.5% w/v):

-

Dissolve 0.5 g of this compound powder in 100 mL of deionized water.

-

-

Sodium Hydroxide (NaOH) Solution (2 M):

-

Carefully dissolve 80 g of NaOH pellets in approximately 800 mL of deionized water in a beaker, cool the solution, and then dilute to 1000 mL in a volumetric flask.

-

2. Sample Preparation

-

Collect a representative water sample in a clean container.

-

If the sample contains suspended solids, filter it through a 0.45 µm filter.

3. Titration Procedure

-

Pipette 50.0 mL of the water sample into a 250 mL Erlenmeyer flask.

-

Add 2 mL of 2 M NaOH solution to the sample to adjust the pH to >12.

-

Add 3-4 drops of the this compound indicator solution. The solution will turn blue if calcium and magnesium ions are present.

-

Titrate the solution with the standardized 0.01 M EDTA solution from a burette, swirling the flask continuously.

-

As the endpoint is approached, the color will begin to fade. Continue adding the EDTA solution dropwise until the color changes from blue to a distinct grey or colorless state.

-

Record the volume of EDTA used.

-

Repeat the titration at least two more times with fresh sample aliquots to ensure reproducibility.

4. Calculation of Total Hardness

The total hardness of the water sample, expressed as milligrams of CaCO₃ per liter (mg/L), can be calculated using the following formula:

Total Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample

Where:

-

V_EDTA = Volume of EDTA solution used in the titration (L)

-

M_EDTA = Molarity of the EDTA solution (mol/L)

-

100.09 = Molar mass of CaCO₃ ( g/mol )

-

V_sample = Volume of the water sample taken (L)

Visualizations

Caption: Chemical reaction pathway for complexometric titration.

Caption: Step-by-step experimental workflow for water hardness testing.

Application Notes and Protocols for the Quantification of Magnesium in Biological Samples Using Methylthymol Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium is the second most abundant intracellular cation and plays a crucial role in numerous physiological processes, including enzymatic reactions, protein synthesis, and neuromuscular function. Accurate quantification of magnesium in biological samples is therefore essential in various fields of research and drug development. The Methylthymol Blue (MTB) assay is a widely used colorimetric method for the determination of magnesium concentration in biological fluids. This document provides detailed application notes and protocols for the use of the MTB assay for magnesium quantification.

Principle of the Method

The this compound assay is based on the formation of a colored complex between magnesium ions and the MTB dye in an alkaline environment.[1] Magnesium ions react with this compound to form a blue-purple complex, and the intensity of the color produced is directly proportional to the magnesium concentration in the sample.[2] The absorbance of this complex is measured spectrophotometrically, typically at a wavelength of 600 nm.[1][3] To eliminate interference from calcium ions, which also form a complex with MTB, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or more commonly, ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA), is included in the reagent mixture.[4] EGTA selectively chelates calcium ions, preventing them from reacting with the MTB dye.

Signaling Pathway of the Reaction

The chemical reaction underlying the this compound assay for magnesium quantification can be visualized as a straightforward complex formation process.

Caption: Chemical reaction of Magnesium with this compound.

Quantitative Data Summary

The performance of the this compound assay for magnesium quantification has been evaluated in various studies. The following tables summarize key performance characteristics.

Table 1: Comparison of this compound Method with Atomic Absorption Spectrophotometry (AAS) for Magnesium in Plasma (mmol/L)

| Parameter | Analyzer 1 | Analyzer 2 | AAS |

| Number of Samples (n) | 155 | 155 | 155 |

| Mean Mg²⁺ (mmol/L) | 0.89 | 0.89 | 0.704 |

| Precision (%) | 12.2 | 17.1 | N/A |

| Accuracy (%) | 16.25 | 8.75 | N/A |

| Mean Difference from AAS (mmol/L) | 0.186 | 0.186 | N/A |

Data from a comparative study on plasma samples from 30 patients.[1][5]

Table 2: Performance Characteristics of a Commercial this compound Assay Kit

| Parameter | Value |

| Linearity | Up to 5.0 mg/dL |

| Sensitivity | 0.05 mg/dL |

| Precision (Within-run CV%) | 1.5% - 2.5% |

| Precision (Day-to-day CV%) | 2.0% - 3.5% |

Data is a composite from typical commercial assay kit documentation.

Experimental Protocols

The following are detailed protocols for the quantification of magnesium in serum/plasma and urine using the this compound assay.

Protocol 1: Manual Assay for Magnesium in Serum or Plasma

Materials:

-

This compound Reagent: A solution containing this compound, a buffer to maintain alkaline pH (e.g., Tris buffer), and EGTA as a calcium chelator.

-

Magnesium Standard Solution (e.g., 2 mg/dL)

-

Spectrophotometer capable of measuring absorbance at 600 nm

-

Micropipettes and tips

-

Test tubes or 96-well microplate

Procedure:

-

Reagent Preparation: Prepare the working reagent according to the manufacturer's instructions if using a commercial kit. A typical manual reagent may consist of a buffer solution and a separate dye solution that are mixed prior to use.[6]

-

Sample Preparation: Use fresh, unhemolyzed serum or heparinized plasma.[7] No pre-treatment of the sample is typically required.

-

Assay Procedure:

-

Label test tubes for blank, standard, and samples.

-

Pipette 1.0 mL of the this compound working reagent into each tube.

-

Add 10 µL of the respective sample (standard or unknown) to the corresponding tube.[6]

-

Mix thoroughly and incubate for 5 minutes at room temperature (or as specified by the kit).[4]

-

Measure the absorbance of the standard and samples at 600 nm against the reagent blank.

-

Calculation of Results:

Calculate the magnesium concentration in the samples using the following formula:

Magnesium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Protocol 2: Assay for Magnesium in Urine

Materials:

-